![molecular formula C14H13N3S2 B14488732 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- CAS No. 65512-80-3](/img/structure/B14488732.png)
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- is a heterocyclic compound that contains both benzothiazole and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- typically involves the reaction of 2-aminobenzothiazole with 4-methyl-2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole or pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated benzothiazole or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-.
4-Methyl-2-pyridinecarboxaldehyde: Another precursor used in the synthesis.
Benzothiazole derivatives: Compounds with similar structures but different substituents on the benzothiazole ring.
Uniqueness
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- is unique due to its combination of benzothiazole and pyridine moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65512-80-3 |
|---|---|
Fórmula molecular |
C14H13N3S2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3-[[(4-methylpyridin-2-yl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C14H13N3S2/c1-10-6-7-15-13(8-10)16-9-17-11-4-2-3-5-12(11)19-14(17)18/h2-8H,9H2,1H3,(H,15,16) |
Clave InChI |
QGVFWUSIKCOHNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NCN2C3=CC=CC=C3SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



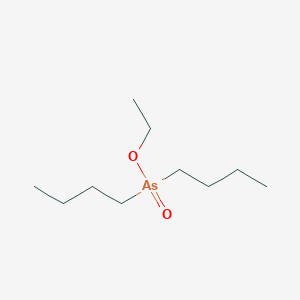
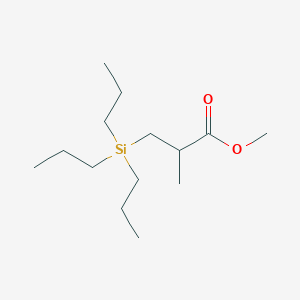
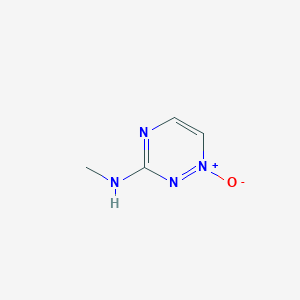

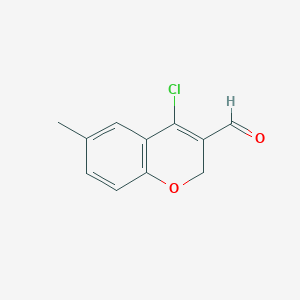
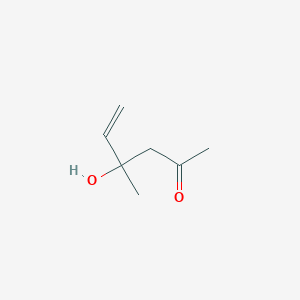

![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
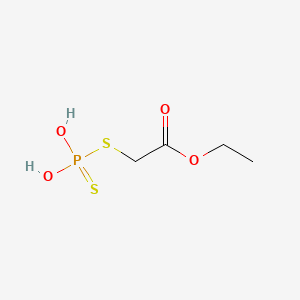
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
